molecular formula C14H10Br2O4 B1425491 Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate CAS No. 59950-04-8

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate

Cat. No.: B1425491
CAS No.: 59950-04-8
M. Wt: 402.03 g/mol
InChI Key: AYNJKLGLVWJRJK-UHFFFAOYSA-N
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Description

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C14H10Br2O4. It is a derivative of naphthalene, featuring two bromine atoms and two ester groups. This compound is often used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl naphthalene-2,6-dicarboxylate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 1,5-positions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate primarily involves its role as an intermediate in chemical reactions. The bromine atoms and ester groups provide reactive sites for further functionalization, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate is unique due to its specific bromination pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of specialized materials for organic electronics .

Properties

IUPAC Name

dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O4/c1-19-13(17)9-5-3-8-7(11(9)15)4-6-10(12(8)16)14(18)20-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNJKLGLVWJRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)C(=C(C=C2)C(=O)OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722323
Record name Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59950-04-8
Record name Dimethyl 1,5-dibromonaphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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